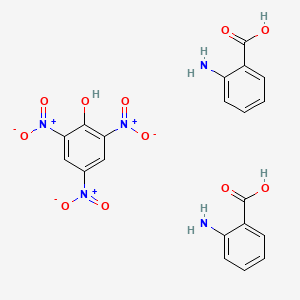
2-Aminobenzoic acid;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoic acid: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt is a white or yellow solid with a sweetish taste and is used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hofmann Rearrangement: 2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann rearrangement in a basic medium.
One-Pot Synthesis: Another method involves the one-pot synthesis of 2-aminobenzoic acid derivatives using various starting materials and reaction conditions.
Industrial Production Methods: Industrial production typically involves the large-scale application of the Hofmann rearrangement or other efficient synthetic routes to produce 2-aminobenzoic acid in high yields.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows the same nitration process but on a larger scale, with careful control of reaction conditions to ensure safety and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminobenzoic acid can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form corresponding amines.
Substitution: It participates in substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically involve halogens or other electrophiles.
Major Products:
- Oxidation can yield quinones or other oxidized derivatives.
- Reduction produces primary amines.
- Substitution reactions yield various substituted aromatic compounds.
Types of Reactions:
Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, tin and hydrochloric acid.
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Major Products:
- Reduction yields aminophenols.
- Substitution reactions produce various substituted phenols.
Scientific Research Applications
2-Aminobenzoic Acid
2-Aminobenzoic acid is used in the synthesis of benzofused heterocycles, which are important in medicinal chemistry . It also plays a role in the biosynthesis of tryptophan and its derivatives, as well as in the production of dyes, perfumes, and corrosion inhibitors .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the synthesis of dyes and as a reagent in various chemical analyses .
Mechanism of Action
2-Aminobenzoic Acid
The mechanism of action of 2-aminobenzoic acid involves its role as a precursor in the biosynthesis of tryptophan. It interacts with enzymes such as anthranilate synthase to facilitate the production of tryptophan .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which make it a powerful explosive. The nitro groups undergo rapid decomposition upon ignition, releasing a large amount of energy .
Comparison with Similar Compounds
2-Aminobenzoic Acid
Similar compounds include:
Benzoic Acid: Lacks the amino group, making it less reactive in substitution reactions.
4-Aminobenzoic Acid: The amino group is in the para position, affecting its reactivity and applications.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups, making it less explosive than 2,4,6-trinitrophenol.
Trinitrotoluene (TNT): Another powerful explosive, but with different applications and properties.
Properties
CAS No. |
189894-82-4 |
|---|---|
Molecular Formula |
C20H17N5O11 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-aminobenzoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C7H7NO2.C6H3N3O7/c2*8-6-4-2-1-3-5(6)7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2,(H,9,10);1-2,10H |
InChI Key |
QUUTVLGSQWYCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
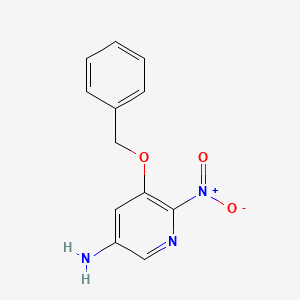
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
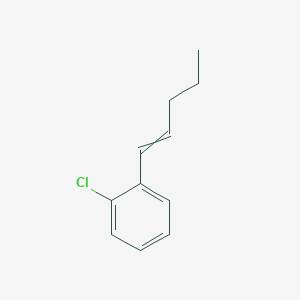
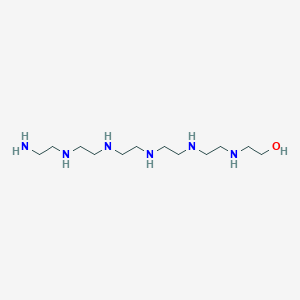
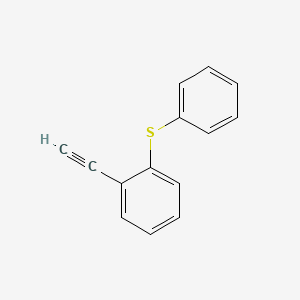
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
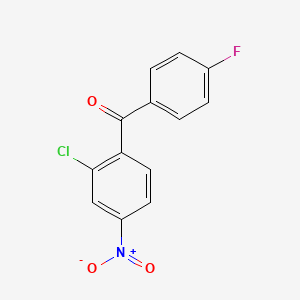
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
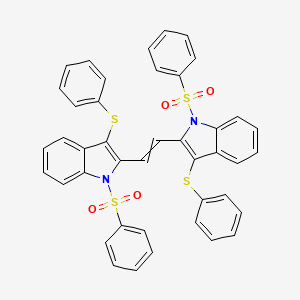
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)
